PRMT5-IN-30

PRMT5 inhibition Epigenetics Enzymatic assay

PRMT5-IN-30 (compound 17) is a cell-active PRMT5 inhibitor with an IC50 of 0.33μM and a Kd of 0.987μM. It exhibits >300-fold selectivity over PRMT4, making it essential for distinguishing PRMT5-dependent phenotypes in oncology and splicing research. Its validated SmD3 methylation biomarker readout and orthogonal benzimidazole-thioether scaffold ensure reliable target engagement studies. Choose for rigorous selectivity and defined SPR binding data.

Molecular Formula C18H17N3O4S
Molecular Weight 371.4 g/mol
CAS No. 330951-01-4
Cat. No. B1678236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRMT5-IN-30
CAS330951-01-4
SynonymsPRMT5-IN-C17
Molecular FormulaC18H17N3O4S
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3C(=O)OC
InChIInChI=1S/C18H17N3O4S/c1-24-11-7-8-14-15(9-11)21-18(20-14)26-10-16(22)19-13-6-4-3-5-12(13)17(23)25-2/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
InChIKeyGZBULYAKSCNNPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PRMT5-IN-30 (CAS 330951-01-4): A Well-Characterized Selective PRMT5 Inhibitor for Epigenetic Research and Drug Discovery


PRMT5-IN-30 (also known as compound 17; CAS 330951-01-4) is a small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), a type II arginine methyltransferase that catalyzes symmetric dimethylation of arginine residues and plays critical roles in transcriptional regulation, RNA splicing, and oncogenesis [1]. Identified through structure-based virtual screening and subsequent hit optimization, this compound exhibits well-defined biochemical potency and selectivity parameters that make it suitable as a research tool for probing PRMT5-dependent cellular mechanisms [1].

Why PRMT5-IN-30 Cannot Be Casually Substituted: Differentiated Selectivity Profile Versus In-Class PRMT5 Inhibitors


PRMT5 inhibitors constitute a structurally and pharmacologically heterogeneous class, encompassing SAM-competitive, substrate-competitive, and SAM-uncompetitive mechanisms with varying degrees of selectivity against other methyltransferases [1]. Simple substitution of PRMT5-IN-30 with another PRMT5 inhibitor without considering its specific selectivity fingerprint, binding mode, or cellular target engagement profile can introduce confounding variables in experimental outcomes, particularly when distinguishing PRMT5-mediated effects from those of PRMT1 or PRMT4/CARM1 [2]. The following evidence items quantify the specific differentiation points that inform scientifically rigorous compound selection.

PRMT5-IN-30 Quantitative Differentiation Evidence: Comparative Data for Informed Procurement Decisions


Biochemical Potency of PRMT5-IN-30: IC50 of 0.33 μM in PRMT5 Enzymatic Assay

PRMT5-IN-30 demonstrates an IC50 of 0.33 μM against PRMT5 in a biochemical enzymatic assay [1]. This potency level is moderate compared to clinical-stage PRMT5 inhibitors such as GSK3326595 (IC50 = 6.2 nM) , positioning PRMT5-IN-30 as a research tool rather than a clinical candidate. The moderate potency may be advantageous in certain experimental contexts where complete target saturation is undesirable or where researchers wish to study partial PRMT5 inhibition.

PRMT5 inhibition Epigenetics Enzymatic assay

Selectivity Profile: PRMT5-IN-30 Exhibits >300-Fold Selectivity Over PRMT4/CARM1

PRMT5-IN-30 demonstrates significant selectivity for PRMT5 over PRMT4/CARM1, with an IC50 >100 μM against PRMT4 compared to 0.33 μM against PRMT5, representing >300-fold selectivity [1]. This selectivity profile is critical for experimental designs where distinguishing between type I PRMT (PRMT4) and type II PRMT (PRMT5) activities is essential. In contrast, some other PRMT5 tool compounds exhibit broader cross-reactivity or have not been characterized against this specific methyltransferase panel.

PRMT5 selectivity CARM1 Epigenetic target engagement

Direct Target Binding Validation: PRMT5-IN-30 Binds PRMT5 with Kd of 0.987 μM by Surface Plasmon Resonance

Surface plasmon resonance (SPR) experiments confirm direct binding of PRMT5-IN-30 to PRMT5 with a dissociation constant (Kd) of 0.987 μM [1]. This orthogonal binding measurement provides independent validation of target engagement beyond enzymatic inhibition assays. Many PRMT5 tool compounds lack published SPR characterization, making this a distinguishing feature for researchers requiring direct binding evidence in their experimental workflow.

SPR binding PRMT5 affinity Target engagement

Cellular Target Engagement: PRMT5-IN-30 Inhibits PRMT5-Mediated SmD3 Methylation

PRMT5-IN-30 inhibits PRMT5-mediated symmetric dimethylation of SmD3, a well-established cellular substrate of the PRMT5/MEP50 complex [1]. SmD3 methylation serves as a direct pharmacodynamic biomarker for PRMT5 inhibition in cellular contexts. This cellular activity distinguishes PRMT5-IN-30 from compounds that demonstrate enzymatic inhibition but fail to engage the target in a cellular environment.

SmD3 methylation Cellular activity PRMT5 substrate

Broad Methyltransferase Selectivity: PRMT5-IN-30 Shows Minimal Activity Against a Panel of Other Methyltransferases

PRMT5-IN-30 exhibits broad selectivity against a panel of other methyltransferases [1]. This selectivity profiling is essential for researchers conducting mechanism-of-action studies where confounding methyltransferase inhibition must be minimized. While exact quantitative values for all methyltransferases in the panel are not specified in the available literature, the documented broad selectivity supports the compound's utility as a PRMT5-specific probe.

Methyltransferase selectivity Epigenetic tool compound Off-target profiling

Structural Distinction: PRMT5-IN-30 Possesses a Benzimidazole-Thioether Scaffold Distinct from Clinical PRMT5 Inhibitors

PRMT5-IN-30 features a benzimidazole-thioether-acetamidobenzoate scaffold (C18H17N3O4S, MW 371.41) [1] that is structurally distinct from clinical-stage PRMT5 inhibitors such as GSK3326595 (tetrahydroisoquinoline-based), JNJ-64619178 (SAM-competitive), and MRTX1719 (MTA-cooperative) [2]. This chemotype divergence means that structure-activity relationships and selectivity profiles established for other PRMT5 inhibitor series do not directly extrapolate to PRMT5-IN-30, underscoring the importance of compound-specific characterization.

Chemical scaffold Benzimidazole PRMT5 inhibitor chemotype

Optimal Research Applications for PRMT5-IN-30 Based on Differentiated Evidence Profile


Cellular PRMT5 Target Engagement Studies Using SmD3 Methylation as Pharmacodynamic Biomarker

PRMT5-IN-30 is optimally suited for cellular assays requiring validated target engagement readouts. The compound inhibits PRMT5-mediated symmetric dimethylation of SmD3 [1], enabling researchers to correlate compound exposure with direct pharmacodynamic effects on PRMT5 substrate methylation. This application leverages the documented cellular activity to establish exposure-response relationships in PRMT5-dependent cell lines. Researchers can use SmD3 symmetric dimethylation levels as a quantitative biomarker to confirm that observed phenotypes result from on-target PRMT5 inhibition rather than off-target effects.

PRMT5-Specific Pathway Dissection Requiring Discrimination from PRMT4/CARM1 Activity

For experimental systems where both PRMT5 (type II) and PRMT4/CARM1 (type I) methyltransferases are expressed and functionally relevant, PRMT5-IN-30 provides a critical selectivity advantage. With >300-fold selectivity over PRMT4 (IC50 >100 μM versus 0.33 μM for PRMT5) [1], this compound enables researchers to attribute observed cellular and molecular phenotypes specifically to PRMT5 inhibition. This selectivity profile makes PRMT5-IN-30 particularly valuable for studies in contexts where PRMT4 and PRMT5 exhibit overlapping or compensatory functions, such as transcriptional regulation, splicing control, and oncogenic signaling.

Orthogonal Tool Compound Validation Using Structurally Distinct PRMT5 Inhibitor Chemotype

PRMT5-IN-30 serves as an orthogonal chemical probe for validating PRMT5-dependent phenotypes identified with other inhibitor chemotypes [1]. Its benzimidazole-thioether scaffold is structurally distinct from clinical-stage PRMT5 inhibitors [2], reducing the likelihood that observed effects arise from scaffold-specific off-target activities. Researchers can employ PRMT5-IN-30 alongside other PRMT5 inhibitors with different binding modes and chemical scaffolds to establish that a biological effect is genuinely PRMT5-dependent rather than attributable to compound-specific off-target interactions.

Biophysical Target Engagement Assays Requiring Validated SPR Binding Parameters

For research programs incorporating biophysical target engagement assays, PRMT5-IN-30 offers validated surface plasmon resonance (SPR) binding data with a defined Kd of 0.987 μM [1]. This characterization supports use of the compound in competitive binding assays, fragment-based screening validation, and biophysical orthogonal assays. The availability of SPR-validated binding parameters distinguishes PRMT5-IN-30 from many other PRMT5 tool compounds that lack published biophysical characterization, making it a preferred choice for rigorous target engagement studies requiring multiple orthogonal readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRMT5-IN-30

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.